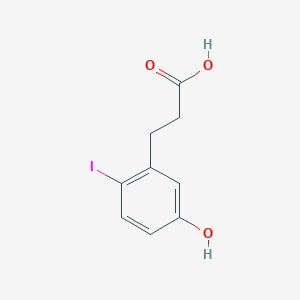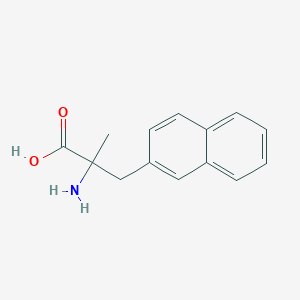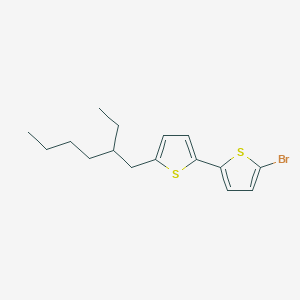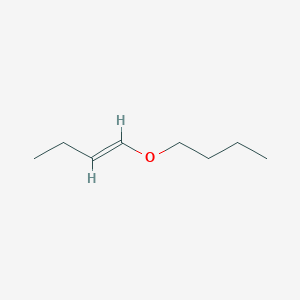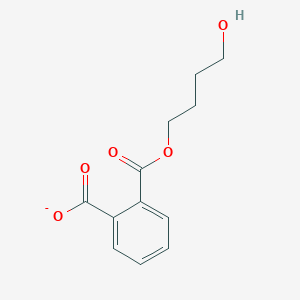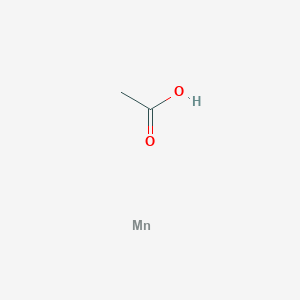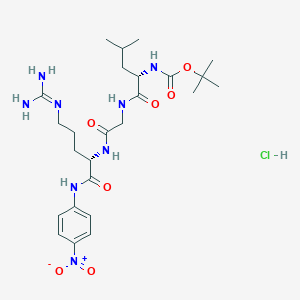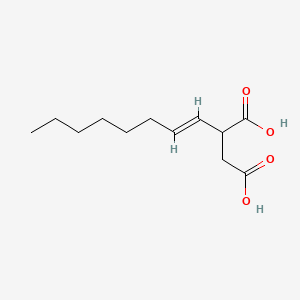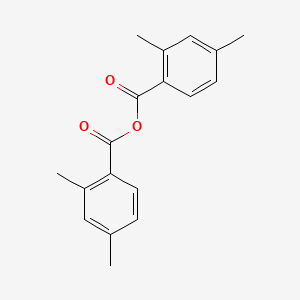
2,4-Dimethylbenzoic Anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylbenzoic Anhydride is an organic compound derived from 2,4-dimethylbenzoic acid. It is a white crystalline solid and is primarily used in organic synthesis. This compound is notable for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzoic Anhydride can be synthesized through the dehydration of 2,4-dimethylbenzoic acid. One common method involves the use of acetic anhydride as a dehydrating agent. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of triphenylphosphine and trichloroisocyanuric acid. This method is efficient and yields high purity products under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylbenzoic Anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the anhydride group with a nucleophile, such as an alcohol or amine, to form esters or amides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4-dimethylbenzoic acid.
Common Reagents and Conditions:
Alcohols and Amines: Used in nucleophilic acyl substitution reactions.
Water: Used in hydrolysis reactions.
Major Products:
Esters and Amides: Formed from nucleophilic acyl substitution.
2,4-Dimethylbenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
2,4-Dimethylbenzoic Anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-dimethylbenzoic anhydride involves nucleophilic acyl substitution. The anhydride group is highly reactive and can be attacked by nucleophiles, leading to the formation of esters or amides. This reaction is facilitated by the presence of electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Benzoic Anhydride: Similar in structure but lacks the methyl groups at positions 2 and 4.
Acetic Anhydride: A simpler anhydride used in similar types of reactions but with different reactivity due to the absence of aromatic rings.
Uniqueness: 2,4-Dimethylbenzoic Anhydride is unique due to the presence of methyl groups at positions 2 and 4, which influence its reactivity and the types of reactions it undergoes. These structural differences make it a valuable compound in specific synthetic applications where other anhydrides may not be suitable .
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(2,4-dimethylbenzoyl) 2,4-dimethylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-11-5-7-15(13(3)9-11)17(19)21-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI Key |
IBTNAKFCXDQGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC(=O)C2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid](/img/structure/B12332590.png)
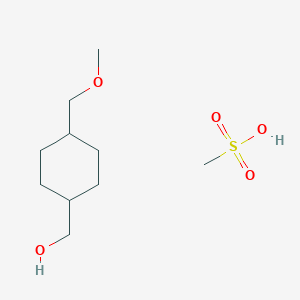
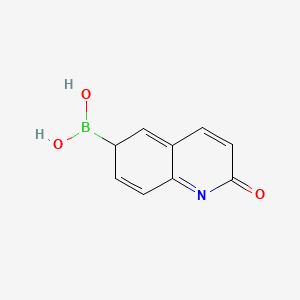
![2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12332600.png)
